Cas no 791616-88-1 ((Z)-1,1,1,3-Tetrafluorobut-2-ene)

(Z)-1,1,1,3-Tetrafluorobut-2-ene is a fluorinated olefin with applications in specialty chemical synthesis and refrigerant formulations. Its (Z)-isomeric structure provides distinct reactivity and selectivity advantages in organofluorine chemistry. The compound's tetrafluorinated alkene moiety makes it a valuable intermediate for constructing fluorinated building blocks with controlled stereochemistry. As a low-global-warming-potential (GWP) compound, it has attracted interest as a potential refrigerant component. The precise fluorine substitution pattern imparts thermal stability while maintaining sufficient reactivity for further functionalization. Handling requires standard precautions for fluorinated organics, including proper ventilation and inert atmosphere storage to preserve purity. The compound's physicochemical properties are influenced by its specific geometric isomerism, distinguishing it from the (E)-isomer counterpart.
(Z)-1,1,1,3-Tetrafluorobut-2-ene structure
791616-88-1 structure
商品名:(Z)-1,1,1,3-Tetrafluorobut-2-ene
CAS番号:791616-88-1
MF:C4H4F4
メガワット:128.06816
CID:555636
PubChem ID:20632078

(Z)-1,1,1,3-Tetrafluorobut-2-ene 化学的及び物理的性質

名前と識別子

    • 2-Butene,1,1,1,3-tetrafluoro-, (2Z)-
    • (Z)-1,1,1,3-Tetrafluoro-2-butene
    • Z-2,4,4,4-TETRAFLUORO-2-BUTENE
    • (2Z)-1,1,1,3-Tetrafluorobut-2-ene
    • LogP
    • SCHEMBL26695
    • AKOS006335956
    • (2Z)-1,1,1,3-Tetrafluoro-2-butene
    • DTXSID301299667
    • (Z)-1,1,1,3-Tetrafluorobut-2-ene
    • cis-1,1,1,3-tetrafluorobut-2-ene
    • A839605
    • VSPVOSOCAZPIJQ-IHWYPQMZSA-N
    • (Z)-1,1,1,3-tetrakis(fluoranyl)but-2-ene
    • C4H4F4
    • 791616-88-1
    • インチ: InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2-
    • InChIKey: VSPVOSOCAZPIJQ-IHWYPQMZSA-N
    • ほほえんだ: CC(=CC(F)(F)F)F

計算された属性

  • せいみつぶんしりょう: 128.025
  • どういたいしつりょう: 128.025
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 99.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.166
  • ふってん: 48-50°C
  • 屈折率: 1.309

(Z)-1,1,1,3-Tetrafluorobut-2-ene セキュリティ情報

  • 危険物標識: F

(Z)-1,1,1,3-Tetrafluorobut-2-ene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T205568-250mg
(Z)-1,1,1,3-Tetrafluorobut-2-ene
791616-88-1
250mg
$ 50.00 2022-06-03
TRC
T205568-2.5g
(Z)-1,1,1,3-Tetrafluorobut-2-ene
791616-88-1
2.5g
$ 230.00 2022-06-03
Apollo Scientific
PC2071-5g
(Z)-1,1,1,3-Tetrafluorobut-2-ene
791616-88-1 98%
5g
£378.00 2025-02-21
TRC
T205568-500mg
(Z)-1,1,1,3-Tetrafluorobut-2-ene
791616-88-1
500mg
$ 65.00 2022-06-03
Apollo Scientific
PC2071-25g
(Z)-1,1,1,3-Tetrafluorobut-2-ene
791616-88-1 98%
25g
£713.00 2025-02-21

(Z)-1,1,1,3-Tetrafluorobut-2-ene 関連文献

(Z)-1,1,1,3-Tetrafluorobut-2-eneに関する追加情報

Introduction to (Z)-1,1,1,3-Tetrafluorobut-2-ene (CAS No. 791616-88-1)

(Z)-1,1,1,3-Tetrafluorobut-2-ene, identified by its CAS number 791616-88-1, is a fluorinated alkene with significant potential in the field of chemical and pharmaceutical research. This compound belongs to the class of perfluorinated hydrocarbons, which have garnered considerable attention due to their unique physicochemical properties and broad applications.

The molecular structure of (Z)-1,1,1,3-Tetrafluorobut-2-ene consists of a butene backbone with four fluorine atoms substituting hydrogen atoms at specific positions. This substitution pattern imparts distinct characteristics to the molecule, making it a valuable building block in synthetic chemistry. The presence of fluorine atoms enhances the compound's stability and reactivity, which are crucial factors in drug design and material science.

In recent years, (Z)-1,1,1,3-Tetrafluorobut-2-ene has been extensively studied for its role in the development of novel pharmaceuticals and agrochemicals. Its ability to act as a precursor in the synthesis of more complex molecules has made it a focal point in organic synthesis. Researchers have leveraged its unique electronic properties to develop advanced catalysts and ligands that facilitate various chemical transformations.

One of the most compelling aspects of (Z)-1,1,1,3-Tetrafluorobut-2-ene is its potential in medicinal chemistry. The fluorine atoms introduce polarity and metabolic stability to drug molecules, which can improve bioavailability and therapeutic efficacy. Recent studies have demonstrated its utility in the synthesis of fluorinated analogs of existing drugs, where modifications at the fluoro-substituted positions can lead to enhanced pharmacokinetic profiles.

The compound's versatility extends to materials science as well. The perfluorinated nature of (Z)-1,1,1,3-Tetrafluorobut-2-ene makes it an excellent candidate for developing high-performance polymers and coatings. These materials exhibit exceptional chemical resistance and thermal stability, making them suitable for demanding industrial applications. Furthermore, the compound's reactivity allows for the creation of novel functional materials with tailored properties.

Advances in computational chemistry have further highlighted the importance of (Z)-1,1,1,3-Tetrafluorobut-2-ene in modern research. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These simulations have been instrumental in predicting the behavior of fluorinated compounds in complex systems, thereby accelerating the discovery process.

The synthesis of (Z)-1,1,1,3-Tetrafluorobut-2-ene involves sophisticated organic reactions that require precise control over reaction conditions. Techniques such as transition metal catalysis and photochemical methods have been employed to achieve high yields and selectivity. The development of efficient synthetic routes has been a key focus for researchers aiming to incorporate this compound into larger molecular frameworks.

In conclusion,(Z)-1,1,1,3-Tetrafluorobut-2-ene (CAS No. 791616-88-1) represents a cornerstone in contemporary chemical research. Its unique structural features and versatile reactivity make it indispensable in pharmaceuticals and materials science. As research continues to uncover new applications for this compound,its significance is poised to grow even further.

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